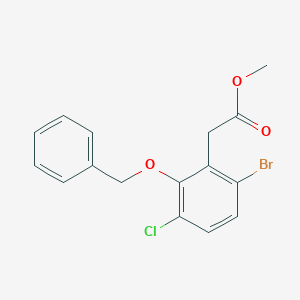

Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate

Description

Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with benzyloxy, bromo, and chloro groups. This compound is likely used in pharmaceutical or agrochemical intermediates, leveraging its halogenated aromatic system for targeted interactions.

Properties

Molecular Formula |

C16H14BrClO3 |

|---|---|

Molecular Weight |

369.6 g/mol |

IUPAC Name |

methyl 2-(6-bromo-3-chloro-2-phenylmethoxyphenyl)acetate |

InChI |

InChI=1S/C16H14BrClO3/c1-20-15(19)9-12-13(17)7-8-14(18)16(12)21-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |

InChI Key |

HGCRLQVJJFBGKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1OCC2=CC=CC=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate typically involves the esterification of 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine or chlorine atoms, replacing them with hydrogen atoms.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products:

Oxidation: Formation of benzyloxy-substituted aldehydes or acids.

Reduction: Formation of the corresponding dehalogenated compounds.

Substitution: Formation of substituted phenyl acetates with various functional groups.

Scientific Research Applications

Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy, bromine, and chlorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Notes:

- *Estimated XLogP3 for the target compound is inferred from structural analogs. Benzyloxy’s higher lipophilicity compared to methoxy may increase its LogP relative to .

- Halogen effects: Br and Cl in the target compound enhance electron-withdrawing properties compared to CF₃ in , altering reactivity in nucleophilic substitutions.

Physicochemical and Functional Differences

Lipophilicity (XLogP3):

- Boronate esters (e.g., CAS 701232-69-1) exhibit unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the target compound’s halogenated system.

- Thermal and Chemical Stability: Benzyloxy groups are prone to hydrogenolytic cleavage, whereas methoxy () and CF₃ () are more stable under reducing conditions. Halogenated aromatics (Br/Cl) in the target compound may undergo electrophilic substitution more readily than non-halogenated analogs.

Biological Activity

Methyl 2-(2-(benzyloxy)-6-bromo-3-chlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16BrClO3

- Molecular Weight : 367.66 g/mol

- CAS Number : 1309980-90-2

The presence of bromine and chlorine atoms in its structure suggests potential reactivity and biological activity, particularly in targeting specific cellular pathways.

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antitumor properties. For instance, studies on analogues of Oncrasin-1, a known inhibitor of K-Ras mutations, showed significant cytotoxic effects against lung cancer cell lines harboring these mutations. The analogues demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a mechanism that could be relevant for the compound .

Anti-inflammatory Properties

A comparative study highlighted that several synthesized compounds with structural similarities exhibited anti-inflammatory activities superior to curcumin, a well-known natural anti-inflammatory agent. In vitro assays demonstrated that these compounds inhibited pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Case Studies

-

Study on Antifibrotic Agents :

- Compounds structurally related to this compound were tested for antifibrotic activity. The results showed that certain derivatives inhibited the activation of human hepatic stellate cells (LX2) at concentrations as low as 10 μM. This suggests that modifications to the benzyloxy and halogenated phenyl groups can enhance biological efficacy against liver fibrosis .

-

Antibacterial Activity :

- In another study, derivatives were screened against various bacterial strains. Compounds with similar halogen substitutions displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibacterial agents based on the core structure of this compound .

Table 1: Biological Activity Summary

| Activity Type | Assay Type | Concentration (μM) | Result |

|---|---|---|---|

| Antitumor | Cytotoxicity in lung cancer cells | Varies | Significant selectivity observed |

| Anti-inflammatory | Cytokine inhibition | 10 | Greater activity than curcumin |

| Antifibrotic | LX2 cell activation | 10 | Inhibition observed |

| Antibacterial | MIC against bacterial strains | 12.4 - 16.5 | Effective against multiple strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.